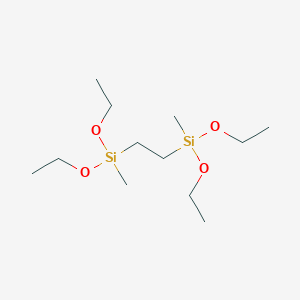
1,2-Bis(methyldiethoxysilyl)ethane
Descripción general
Descripción
1,2-Bis(methyldiethoxysilyl)ethane is a chemical compound with the molecular formula C12H30O4Si2 and a molecular weight of 294.54 g/mol . It is also known by other names such as 1,2-bis(diethoxymethylsilyl)ethane, 1,2-Bis-(methyl-diaethoxy-silyl)-aethan, and 4,7-diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane . It appears as a transparent liquid .
Molecular Structure Analysis
The molecular structure of 1,2-Bis(methyldiethoxysilyl)ethane contains a total of 47 bonds, including 17 non-H bonds and 11 rotatable bonds . The 2D chemical structure image of this compound is also referred to as the skeletal formula, which is the standard notation for organic molecules .Physical And Chemical Properties Analysis
1,2-Bis(methyldiethoxysilyl)ethane has a density of 0.9±0.1 g/cm3 . It has a boiling point of 241.5±13.0 °C at 760 mmHg . The flash point of this compound is 88.6±20.2 °C .Aplicaciones Científicas De Investigación
Application in the Production of Transparent Ethylene-bridged Polymethylsiloxane Aerogels and Xerogels
Specific Scientific Field
The specific scientific field for this application is Material Science , focusing on the production of aerogels and xerogels.
Comprehensive and Detailed Summary of the Application
BMDEE is used as a single precursor to produce transparent, monolithic aerogels with nano-sized colloidal skeletons . These aerogels consist of fine colloidal skeletons and show high visible-light transparency and a flexible deformation behavior against compression without collapse .
Methods of Application or Experimental Procedures
The production of these aerogels involves a two-step process involving strong-acid, followed by strong-base, sol-gel reactions . This process forms the ethylene-bridged polymethylsiloxane (EBPMS) network, in which each silicon has one methyl, two bridging oxygens, and one bridging ethylene .
Results or Outcomes Obtained
The EBPMS aerogels exhibit higher bending strength and bending strain at break against the three-point bending mode compared to polymethylsilsesquioxane (PMSQ) aerogels . This improved bendability is presumably derived from the introduced ethylene-bridging parts, suggesting the potential for realizing transparent and bendable aerogels in such polysiloxane materials with organic linking units .
However, BMDEE is a type of organosilane, and organosilanes in general have a wide range of applications in various fields such as adhesives, sealants, coatings, and elastomers . They are used in these applications due to their ability to form strong bonds with both organic and inorganic materials, providing enhanced durability, flexibility, and weather resistance .
Propiedades
IUPAC Name |
2-[diethoxy(methyl)silyl]ethyl-diethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30O4Si2/c1-7-13-17(5,14-8-2)11-12-18(6,15-9-3)16-10-4/h7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITBDIPWYKTHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CC[Si](C)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939334 | |
| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(methyldiethoxysilyl)ethane | |
CAS RN |
18043-74-8, 88736-80-5 | |
| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18043-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018043748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Bis(methyldiethoxysilyl)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088736805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



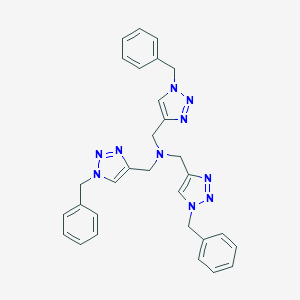
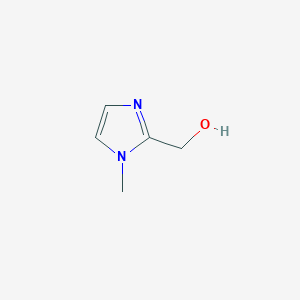
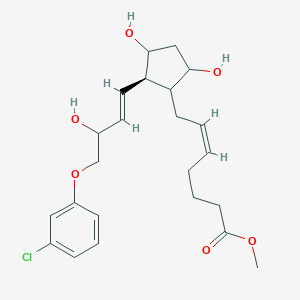
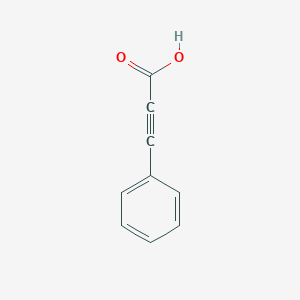
![6-Isopropoxybenzo[d]thiazol-2-amine](/img/structure/B106352.png)
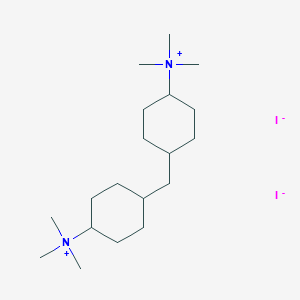
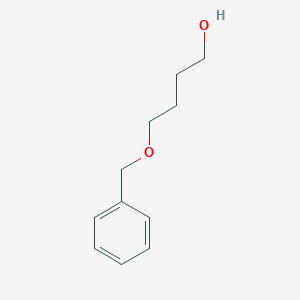
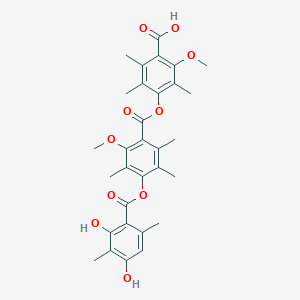
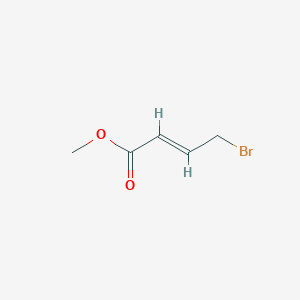
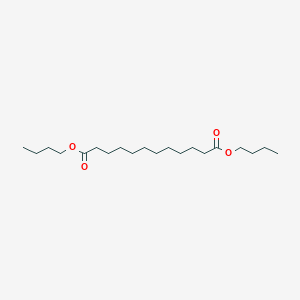
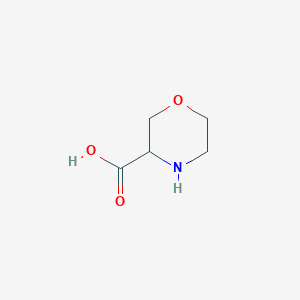
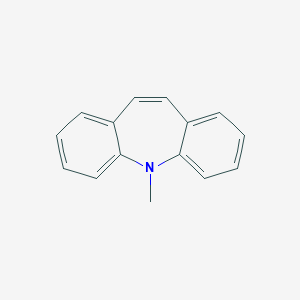
![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)
![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)